10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene
Description
10-Oxa-4-azatricyclo[5.2.1.0²⁶]dec-8-ene is a tricyclic heterocyclic compound featuring fused oxa (oxygen) and aza (nitrogen) rings. Its rigid bicyclic framework, derived from Diels-Alder reactions of fulvene derivatives with maleimides, enables diverse functionalization at positions 3, 5, and 10 . This scaffold is notable for its pharmacological versatility, with derivatives exhibiting antimicrobial, antiviral, and psychotropic activities . Its structural stability, attributed to fused rings and hydrogen-bonding capabilities, makes it a valuable template in drug design .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole |
InChI |
InChI=1S/C8H11NO/c1-2-8-6-4-9-3-5(6)7(1)10-8/h1-2,5-9H,3-4H2 |
InChI Key |
LIZJPQHTBVGJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)C3C=CC2O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery.
Anticancer Activity
Research has indicated that derivatives of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene exhibit significant anticancer properties. For instance, a study demonstrated that specific analogs could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that certain derivatives possess effective antibacterial and antifungal properties, potentially useful in treating infections caused by resistant strains of bacteria .
Materials Science
In materials science, 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is being explored for its potential use in creating advanced materials.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of novel polymers with enhanced mechanical and thermal properties . Its incorporation into polymer matrices has been shown to improve material strength and stability under various environmental conditions.
Sensor Development
Due to its unique electronic properties, the compound is being investigated for use in sensor technologies. Research indicates that it can be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers .
Organic Synthesis
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene plays a significant role in organic synthesis as a versatile building block.
Synthetic Intermediates
The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the synthesis of heterocyclic compounds that are pivotal in pharmaceuticals . Its ability to undergo various chemical transformations makes it a valuable asset in synthetic organic chemistry.
Catalysis
Recent studies have explored the use of this compound as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity . This application highlights its potential to streamline synthetic processes in laboratory settings.
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Zhou & Chen (2000) | Identified anticancer activity against multiple cell lines |
| Materials Science | Gramlich et al. (2010) | Demonstrated improved mechanical properties in polymer composites |
| Organic Synthesis | Braga & Grepioni (2007) | Utilized as an effective synthetic intermediate |
Mechanism of Action
The mechanism of action of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and others .
Comparison with Similar Compounds
Structural Modifications and Crystallographic Properties
Crystallographic Insights :
- The dimeric analogue (4-(3,5-Dioxo-10-oxa-4-azatricyclo-[5.2.1.0²⁶]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.0²⁶]decane) exhibits a dihedral angle of 79.38° between pyrrolidine rings, reducing steric strain .
- Racemic 5-hydroxy-4-(4-methoxyphenyl) derivatives form stabilized crystalline lattices via O–H⋯O and C–H⋯O interactions .
Reactivity Trends :
Pharmacological Profiles
Antimicrobial Activity :
CNS Activity :
- Arylpiperazine derivatives (e.g., 1-(1H-pyrrol-1-ylmethyl)-10-oxa-4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione) exhibit antidepressant effects in forced swimming tests (ED₅₀ = 15 mg/kg) without neurotoxicity .
Beta-Adrenolytic Potential:
Physicochemical and Commercial Considerations
- Solubility : Hydroxyethyl derivatives achieve >10 mg/mL in aqueous buffers vs. <1 mg/mL for chlorinated analogues .
- Commercial Availability : High-purity (99.999%) forms are supplied by American Elements® for research use .
- Stability: Chlorinated derivatives degrade <5% under UV exposure, whereas aminoalkanol salts show hygroscopicity .
Biological Activity
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- IUPAC Name : 3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Molecular Formula : C8H11NO
- Molecular Weight : 137.18 g/mol
- CAS Number : 53209-42-0
Research indicates that 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene may exhibit various biological activities through several mechanisms:
- Antitumor Activity : Studies have shown that compounds with similar structural features can inhibit tumor cell growth. For instance, aza-crown ethers have demonstrated cytotoxicity against multiple tumor cell lines by inducing apoptosis and disrupting ion homeostasis within cells .
- Cytotoxic Effects : The compound may affect cellular pathways leading to apoptosis in cancer cells. For example, the activation of mitogen-activated protein kinases (MAPKs) has been linked to the cytotoxic effects observed in related compounds .
- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth of tumor cells via apoptosis | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Enzyme Interaction | Potential inhibition of metabolic enzymes |
Case Studies
- In Vivo Studies : A study investigated the metabolism of a structurally related compound in Wistar rats, revealing significant biotransformation through epoxidation and rearrangement processes which could be extrapolated to understand the metabolic fate of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene .
- Cell Line Experiments : Research involving A549 lung cancer cells demonstrated that treatment with chalcone analogs resulted in a dose-dependent decrease in cell viability and activation of apoptotic pathways . This suggests that 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene may share similar properties.
Q & A
Q. What are the established synthetic routes for 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene derivatives?
The core structure is typically synthesized via Diels-Alder reactions. For example, 10-(diphenylmethylene)-4-azatricyclo derivatives are prepared by reacting 6,6-diphenylfulvene with maleimide, followed by functionalization with epoxides or amines . Post-synthetic modifications (e.g., chlorination or hydroxylation) are performed using anhydrous conditions to preserve stereochemical integrity. Key steps include monitoring reaction progress via TLC and confirming regioselectivity using H NMR.
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the title compound’s derivatives exhibit monoclinic crystal systems (space group Pc) with unit cell parameters:
- , ,
- , , . Hydrogen bonding (e.g., O–H⋯O interactions in hydroxyethyl-substituted derivatives) stabilizes the crystal lattice and can be quantified using SCXRD (, ) .
Q. What purification techniques are optimal for isolating this compound?
Recrystallization from ethanol or methanol is preferred for polar derivatives. For non-polar analogs (e.g., hexachloro-substituted variants), column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity . Centrifugation or filtration under reduced pressure is used to isolate crystalline products.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 10-Oxa-4-azatricyclo derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying nucleophilic sites like the oxa-oxygen or azatricyclo nitrogen. Molecular dynamics (MD) simulations further reveal solvent effects on conformational stability. For example, substituents like phenyl groups increase steric hindrance, reducing reaction rates at specific positions .
Q. What methodologies are used to assess the bioactivity of these compounds?
In vitro antimicrobial assays involve:
- Gram-positive/Gram-negative bacteria : Minimum Inhibitory Concentration (MIC) testing using broth microdilution (e.g., against Staphylococcus aureus ATCC 29213 or Escherichia coli NCTC 8196) .
- Antiviral activity : Cell-based assays against viruses like Bovine Viral Diarrhea Virus (BVDV) or Herpes Simplex Virus-1 (HSV-1), with IC values calculated via plaque reduction . Controls include AZT (for antivirals) and ciprofloxacin (for antibacterials).
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from substituent effects. For example:
- Chlorinated derivatives (e.g., hexachloro-substituted analogs) show enhanced antibacterial activity due to increased lipophilicity .
- Hydroxyethyl groups improve solubility but reduce membrane permeability, lowering antifungal efficacy . Structure-Activity Relationship (SAR) studies coupled with logP calculations rationalize these differences.
Q. What experimental strategies determine the compound’s stability under varying conditions?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability (decomposition onset >200°C for most derivatives). Hydrolytic stability is tested in buffered solutions (pH 1–13) at 37°C, with degradation monitored via HPLC.
Q. How are stereochemical isomers separated and characterized?
Chiral HPLC using amylose- or cellulose-based columns resolves enantiomers. For diastereomers, fractional crystallization in chiral solvents (e.g., (-)-menthol) is effective. Absolute configuration is confirmed by anomalous dispersion in SCXRD .
Q. What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?
Kinetic studies using C isotopic labeling reveal that the Diels-Alder reaction proceeds via a concerted mechanism. Transition state modeling (IRC calculations) shows asynchronous bond formation, with electron-withdrawing substituents accelerating reaction rates .
Q. How do spectroscopic and diffraction techniques complement each other in characterization?
While SCXRD provides unambiguous bond lengths and angles () , H-C HMBC NMR identifies long-range coupling in solution. Discrepancies in carbonyl shifts (e.g., 170–175 ppm in NMR vs. SCXRD-measured 1.21 Å bond lengths) highlight solvent-induced polarization effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
